2-Chloro-3-(difluoromethoxy)-6-fluoroaniline
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Overview
Description
2-Chloro-3-(difluoromethoxy)-6-fluoroaniline is an organic compound with the molecular formula C7H5ClF2NO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine, fluorine, and difluoromethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(difluoromethoxy)-6-fluoroaniline typically involves multiple steps, starting from readily available precursors. One common method involves the nucleophilic aromatic substitution reaction, where a suitable aniline derivative is reacted with chlorinating and fluorinating agents under controlled conditions. For instance, the reaction might involve the use of reagents like thionyl chloride (SOCl2) and hydrogen fluoride (HF) to introduce the chlorine and fluorine atoms, respectively .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The process might include steps such as:
Chlorination: Introduction of the chlorine atom using chlorinating agents.
Fluorination: Introduction of fluorine atoms using fluorinating agents.
Methoxylation: Introduction of the difluoromethoxy group using appropriate reagents.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(difluoromethoxy)-6-fluoroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the chlorine or fluorine atoms can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution reactions could produce various substituted aniline derivatives.
Scientific Research Applications
2-Chloro-3-(difluoromethoxy)-6-fluoroaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(difluoromethoxy)-6-fluoroaniline depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-(difluoromethoxy)-5-(trifluoromethoxy)aniline: This compound has an additional trifluoromethoxy group, which can alter its chemical properties and reactivity.
2-Chloro-3-(difluoromethoxy)pyridine: A pyridine derivative with similar substituents, used in different chemical applications.
Uniqueness
2-Chloro-3-(difluoromethoxy)-6-fluoroaniline is unique due to its specific substitution pattern, which imparts distinct chemical properties such as reactivity and stability. This makes it valuable in specialized applications where these properties are advantageous.
Properties
Molecular Formula |
C7H5ClF3NO |
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Molecular Weight |
211.57 g/mol |
IUPAC Name |
2-chloro-3-(difluoromethoxy)-6-fluoroaniline |
InChI |
InChI=1S/C7H5ClF3NO/c8-5-4(13-7(10)11)2-1-3(9)6(5)12/h1-2,7H,12H2 |
InChI Key |
FESJGTIDWSEFAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1OC(F)F)Cl)N)F |
Origin of Product |
United States |
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